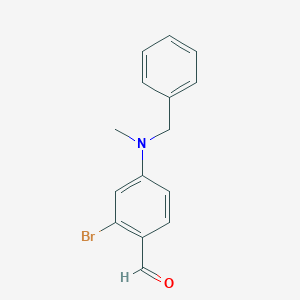

4-(Benzyl(methyl)amino)-2-bromobenzaldehyde

Beschreibung

4-(Benzyl(methyl)amino)-2-bromobenzaldehyde is an organic compound that features a benzyl group, a methylamino group, and a bromine atom attached to a benzaldehyde core

Eigenschaften

IUPAC Name |

4-[benzyl(methyl)amino]-2-bromobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-17(10-12-5-3-2-4-6-12)14-8-7-13(11-18)15(16)9-14/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHZENUQXOPQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyl(methyl)amino)-2-bromobenzaldehyde typically involves the following steps:

Amination: The introduction of the benzyl(methyl)amino group can be performed through nucleophilic substitution reactions. This involves the reaction of the brominated benzaldehyde with benzylmethylamine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: 4-(Benzyl(methyl)amino)-2-bromobenzoic acid.

Reduction: 4-(Benzyl(methyl)amino)-2-bromobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : The compound is widely used as an intermediate in the synthesis of various organic molecules. It can participate in multiple reactions, such as oxidation and reduction, leading to the formation of derivatives like 4-(Benzyl(methyl)amino)-2-bromobenzoic acid and 4-(Benzyl(methyl)amino)-2-bromobenzyl alcohol.

- Comparison with Analog Compounds : Its unique structure allows for distinct reactivity compared to similar compounds like 4-(Benzylamino)-2-bromobenzaldehyde and 4-(Methylamino)-2-bromobenzaldehyde. The presence of both benzyl and methyl groups enhances its chemical versatility.

Biology

- Antimicrobial Properties : Research has indicated that 4-(Benzyl(methyl)amino)-2-bromobenzaldehyde exhibits antimicrobial activity. In vitro studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its mechanism of action have revealed potential interactions with molecular targets involved in cancer cell proliferation, indicating its use in cancer therapy development .

Medicine

- Drug Development : The compound is explored for its potential use in drug development, particularly in designing therapeutic agents targeting specific diseases. Its structural characteristics allow for modifications that can enhance pharmacological profiles.

- Mechanism of Action : The biological activity of this compound is believed to involve modulation of biochemical pathways through interactions with enzymes or receptors, which could lead to therapeutic benefits in treating various conditions.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its role as a precursor in synthesizing agrochemicals and pharmaceuticals highlights its significance in various industrial processes .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used to synthesize derivatives like 4-(Benzyl(methyl)amino)-2-bromobenzoic acid |

| Biology | Antimicrobial | Effective against several bacterial strains |

| Anticancer | Shows potential interaction with cancer cell proliferation pathways | |

| Medicine | Drug development | Explored for therapeutic agent design |

| Industry | Specialty chemicals | Utilized in agrochemical and pharmaceutical production |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The compound was tested at varying concentrations, revealing a dose-dependent response that supports its potential as a new antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro assays on cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis. Further investigations are required to elucidate the underlying mechanisms of action and optimize its structure for enhanced efficacy.

Wirkmechanismus

The mechanism of action of 4-(Benzyl(methyl)amino)-2-bromobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

4-(Benzylamino)-2-bromobenzaldehyde: Lacks the methyl group on the amino moiety.

4-(Methylamino)-2-bromobenzaldehyde: Lacks the benzyl group on the amino moiety.

4-(Benzyl(methyl)amino)-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 4-(Benzyl(methyl)amino)-2-bromobenzaldehyde is unique due to the presence of both benzyl and methyl groups on the amino moiety, as well as the bromine atom on the benzaldehyde ring. This combination of functional groups can impart distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

4-(Benzyl(methyl)amino)-2-bromobenzaldehyde is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of both benzyl and methyl groups on the amino moiety, along with a bromine atom on the benzaldehyde ring. This unique structure contributes to its chemical reactivity and biological activity. The compound can be synthesized through various methods, including Wittig reactions and other organic synthesis techniques that yield derivatives with varying biological potentials .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties . Studies indicate that it exhibits activity against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating effectiveness in inhibiting growth. For instance, related compounds have shown MIC values ranging from 50 µM to 100 µM against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

In terms of anticancer activity , this compound has shown promise in inhibiting cancer cell lines such as MCF-7 (breast carcinoma) and K-562 (chronic myelogenous leukemia). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, with effective concentrations reported in the single-digit micromolar range .

The following table summarizes the anticancer activity of related compounds:

| Compound | Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | <10 | Induces apoptosis |

| 4-Chloromethylbiphenyl | K-562 | <5 | DNA damage response |

| 7-Benzyloxy substituted phenanthridines | Various | <10 | Cell cycle arrest, p53 modulation |

The mechanism of action for this compound involves interactions with specific molecular targets within cells. It may modulate various biochemical pathways by interacting with enzymes or receptors, leading to altered cellular functions. Notably, the presence of the N-methyl group may enhance its binding affinity to biological targets .

Case Studies

- Anticancer Efficacy : In a study evaluating novel compounds similar to this compound, significant anticancer activity was observed against MCF-7 and K-562 cell lines. The compounds induced apoptosis through increased levels of p53 protein and fragmentation of PARP-1, indicating a clear pathway for therapeutic development .

- Antimicrobial Testing : A series of derivatives were tested against various bacterial strains, revealing that modifications to the benzaldehyde structure could enhance antimicrobial efficacy. Compounds with similar structural motifs showed MIC values indicating strong bacteriostatic effects .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 4-(Benzyl(methyl)amino)-2-bromobenzaldehyde, and how should data discrepancies be addressed?

- Methodology : Use a combination of / NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For NMR, compare chemical shifts with analogous compounds (e.g., brominated benzaldehydes like 4-bromo-2-hydroxybenzaldehyde ). Discrepancies in splitting patterns may arise from restricted rotation around the benzyl-methylamino group; variable-temperature NMR can resolve dynamic effects . IR should confirm the aldehyde C=O stretch (~1700 cm) and absence of -OH bands. Cross-validate purity via HPLC with UV detection at 254 nm.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Follow guidelines for structurally similar brominated aldehydes (e.g., 4-(bromomethyl)benzaldehyde ). Use PPE (gloves, goggles, lab coat), and work in a fume hood. In case of skin contact, wash immediately with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store in a cool, dry place away from oxidizing agents. Toxicity data may be limited, so treat as potentially hazardous.

Q. How can the compound’s solubility and stability be optimized for reaction conditions?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., DCM). Stability studies should monitor aldehyde oxidation via TLC or NMR over time. For air-sensitive reactions, use inert atmospheres (N/Ar) and stabilizers like BHT. Refer to protocols for 4-hydroxybenzaldehyde, which is stabilized in ethanol .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s molecular conformation?

- Methodology : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Collect data using a diffractometer (e.g., Stoe IPDS ) and process with SHELXL . Key parameters: space group determination, hydrogen-bonding networks (e.g., O–H⋯N interactions as in Schiff base analogs ), and torsional angles of the benzyl-methylamino group. Use ORTEP-3 for graphical representation . Refinement should address disorder in flexible substituents via occupancy adjustments.

Q. What computational strategies validate the compound’s electronic structure and reactivity in catalysis?

- Methodology : Perform DFT calculations (e.g., Gaussian, ORCA) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack. Compare computed NMR shifts with experimental data using programs like ACD/Labs. For reaction mechanisms (e.g., cross-coupling), employ transition-state modeling (IRC analysis) and benchmark against similar bromobenzaldehyde derivatives .

Q. How can contradictions in reaction yields be systematically investigated?

- Methodology : Conduct Design of Experiments (DoE) to optimize variables (temperature, catalyst loading, solvent). For example, in amination reactions, test Pd vs. Cu catalysts and track intermediates via LC-MS. If yields vary between batches, analyze starting material purity (e.g., residual moisture in 2-bromobenzaldehyde ) or side reactions (e.g., aldehyde oxidation). Use kinetic profiling to identify rate-limiting steps.

Methodological Notes

- Crystallography : Cross-reference CCDC databases (e.g., YEFWUC ) for analogous structures.

- Safety : Prioritize hazard assessments using SDS from reliable sources (e.g., PubChem ).

- Synthesis : Adapt protocols from bromobenzaldehyde derivatives, ensuring strict anhydrous conditions for amine coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.